Hexamethonium iodide
Overview
Description
Hexamethonium iodide is a chemical compound known for its role as a ganglionic blocker. It is a non-depolarizing agent that acts as a neuronal nicotinic receptor antagonist. This compound has been historically significant in the treatment of hypertension and other disorders of the peripheral nervous system. its use has declined due to the development of more specific drugs .
Preparation Methods
The synthesis of hexamethonium iodide involves the reaction of hexamethylenediamine with methyl iodide. The general method includes:
Reactants: Hexamethylenediamine dihydrochloride and methyl iodide.
Conditions: The reaction is carried out in the presence of sodium hydroxide in methyl alcohol, under reflux for about 4 hours.
Procedure: The neutral solution is filtered to remove sodium chloride, evaporated to dryness, and the residue is treated with boiling acetone.
Chemical Reactions Analysis
Hexamethonium iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of iodide ions.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s structure allows for potential redox reactions under appropriate conditions.
Common Reagents and Conditions: Typical reagents include strong bases like sodium hydroxide and solvents like methyl alcohol.
Scientific Research Applications
Hexamethonium iodide has been widely used in scientific research, particularly in the fields of:
Mechanism of Action
Hexamethonium iodide exerts its effects by blocking neuronal nicotinic receptors in autonomic ganglia. It binds to the ion pore of the receptor, inhibiting the transmission of nerve impulses in both the sympathetic and parasympathetic nervous systems. This blockade results in the inhibition of neurotransmitter release, leading to reduced autonomic responses .
Comparison with Similar Compounds
Hexamethonium iodide is part of a class of compounds known as ganglionic blockers. Similar compounds include:
Decamethonium Iodide: Another ganglionic blocker with a longer carbon chain, used for similar purposes but with different pharmacokinetic properties.
Pentamethonium Iodide: A shorter-chain analogue with distinct pharmacological effects.
Tetraethylammonium Iodide: An older compound with weaker and shorter duration of action compared to this compound.
This compound is unique due to its specific binding to the ion pore of nicotinic receptors, making it a valuable tool in both clinical and research settings .
Properties
IUPAC Name |
trimethyl-[6-(trimethylazaniumyl)hexyl]azanium;diiodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30N2.2HI/c1-13(2,3)11-9-7-8-10-12-14(4,5)6;;/h7-12H2,1-6H3;2*1H/q+2;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYYNZUWBANDMX-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCCCC[N+](C)(C)C.[I-].[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30I2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
60-26-4 (Parent) | |
Record name | Hexamethonium iodide [BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000870622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID801007245 | |
Record name | N~1~,N~1~,N~1~,N~6~,N~6~,N~6~-Hexamethylhexane-1,6-bis(aminium) diiodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801007245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870-62-2 | |
Record name | Hexamethonium iodide [BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000870622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N~1~,N~1~,N~1~,N~6~,N~6~,N~6~-Hexamethylhexane-1,6-bis(aminium) diiodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801007245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexamethonium iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.635 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEXAMETHONIUM IODIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2753KSN40 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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